1-Aminobutane-1,4-diol
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Overview
Description
1-Aminobutane-1,4-diol is an organic compound characterized by the presence of an amino group and two hydroxyl groups attached to a four-carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Aminobutane-1,4-diol can be synthesized through a chemoenzymatic catalysis process involving formaldehyde and 3-hydroxypropanal. This method offers excellent atom-economy and stereoselectivity, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenolysis of an alkyl ester of a C4 dicarboxylic acid, such as diethyl maleate, in the vapor phase .
Chemical Reactions Analysis
Types of Reactions
1-Aminobutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl-containing compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Primary amines.
Substitution: Halogenated compounds.
Scientific Research Applications
1-Aminobutane-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Aminobutane-1,4-diol involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in the synthesis of more complex molecules. The compound’s effects are mediated through its ability to participate in various biochemical reactions, such as oxidation and reduction .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1,2-butanediol: Similar in structure but differs in the position of the hydroxyl groups.
1,2,4-Butanetriol: Contains an additional hydroxyl group and is used in different applications.
Uniqueness
1-Aminobutane-1,4-diol is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in research and industry .
Properties
CAS No. |
400820-14-6 |
---|---|
Molecular Formula |
C4H11NO2 |
Molecular Weight |
105.14 g/mol |
IUPAC Name |
1-aminobutane-1,4-diol |
InChI |
InChI=1S/C4H11NO2/c5-4(7)2-1-3-6/h4,6-7H,1-3,5H2 |
InChI Key |
DIORNGPTUKJRHG-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(N)O)CO |
Origin of Product |
United States |
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